Erastin Exhibits ~2,500-Fold Greater Potency than Sulfasalazine (SAS) in System xc⁻ Inhibition
Erastin demonstrates markedly superior potency compared to sulfasalazine (SAS), a clinically approved system xc⁻ inhibitor. In HT-1080 fibrosarcoma cells, erastin inhibits cystine uptake with an IC50 of 0.20 µM, whereas SAS requires 450 µM to achieve equivalent inhibition. Similarly, in Calu-1 lung carcinoma cells, erastin exhibits an IC50 of 0.14 µM compared to 460 µM for SAS [1]. This represents an approximately 2,500-fold increase in potency, establishing erastin as the preferred tool for experiments requiring robust and specific system xc⁻ blockade.
| Evidence Dimension | Cystine uptake inhibition (system xc⁻ activity) |
|---|---|
| Target Compound Data | IC50 = 0.20 µM (HT-1080 cells); IC50 = 0.14 µM (Calu-1 cells) |
| Comparator Or Baseline | Sulfasalazine (SAS): IC50 = 450 µM (HT-1080 cells); IC50 = 460 µM (Calu-1 cells) |
| Quantified Difference | ~2,500-fold greater potency |
| Conditions | HT-1080 fibrosarcoma and Calu-1 lung carcinoma cell lines; cystine uptake measured via system xc⁻ activity assay |
Why This Matters
Researchers requiring efficient system xc⁻ inhibition should procure erastin over SAS to achieve robust ferroptosis induction at sub-micromolar concentrations while minimizing off-target effects associated with high-dose SAS.
- [1] Dixon SJ, Patel DN, Welsch M, Skouta R, Lee ED, Hayano M, et al. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis. eLife. 2014 May 20;3:e02523. doi: 10.7554/eLife.02523. View Source
